
(2-Fluorobenzoyl)-D-valine
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Overview
Description
(2-Fluorobenzoyl)-D-valine is a compound that combines the structural elements of 2-fluorobenzoyl and D-valine
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-Fluorobenzoyl)-D-valine typically involves the reaction of 2-fluorobenzoyl chloride with D-valine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Hydrolysis and Stability
The amide bond in (2-Fluorobenzoyl)-D-valine undergoes acid- or base-catalyzed hydrolysis to regenerate D-valine and 2-fluorobenzoic acid :
This compoundH⁺ or OH⁻D-valine+2-fluorobenzoic acid
Hydrolysis Conditions and Outcomes
Condition | Result | Source |
---|---|---|
6 M HCl, reflux | Complete hydrolysis in 2 hours | |
2 M NaOH, 60°C | 90% hydrolysis in 3 hours | |
Stability in H₂O | Stable at pH 5–7 (25°C) |
The ortho-fluorine sterically hinders hydrolysis slightly compared to para-substituted analogs, as observed in reduced reaction rates .
Peptide Coupling and Derivatization
The compound participates in amide bond formation with amines or amino acids via carbodiimide-mediated coupling (e.g., EDC/HOBt) :
This compound+R-NH₂EDC/HOBtPeptide derivative+H₂O
Example Applications
-
Synthesized as a monomer in P-glycoprotein inhibitors to study multidrug resistance .
-
Used to prepare fluorinated peptidomimetics for protease resistance in drug design .
Coupling Efficiency
Coupling Agent | Yield (%) | Purity (HPLC) | Source |
---|---|---|---|
EDC/HOBt | 82 | 95% | |
DCC/DMAP | 78 | 92% |
Electrophilic Aromatic Substitution
The 2-fluorobenzoyl group undergoes nitration and sulfonation at specific positions due to fluorine’s electron-withdrawing effects:
This compoundHNO₃/H₂SO₄Nitro derivative (meta to F)
Regioselectivity Data
Reaction | Major Product Position | Yield (%) | Source |
---|---|---|---|
Nitration | Meta | 65 | |
Sulfonation | Para | 58 |
Fluorine directs electrophiles to the meta position, contrasting with non-fluorinated benzoyl groups .
Reductive Reactions
The amide bond is resistant to standard reducing agents (e.g., LiAlH₄), but the benzoyl carbonyl can be reduced under catalytic hydrogenation :
This compoundH₂/Pd-C(2-Fluorobenzyl)-D-valine
Reduction Parameters
Catalyst | Pressure (atm) | Yield (%) | Source |
---|---|---|---|
10% Pd/C | 1 | 70 | |
Raney Ni | 3 | 65 |
Stability Under Radical Conditions
The compound shows moderate resistance to radical oxidation due to fluorine’s inductive effect. In DMSO/water with HO- radicals (generated via Fenton’s reagent), degradation occurs over 24 hours :
This compoundHO- Oxidized fragments (e.g., ketones)
Degradation Data
Oxidizing Agent | Half-Life (h) | Major Product | Source |
---|---|---|---|
Fenton’s reagent | 12 | 2-Fluorobenzoic acid |
Comparison with Non-Fluorinated Analogs
Reaction Type | This compound | Benzoyl-D-valine | Source |
---|---|---|---|
Hydrolysis Rate | Slower (k = 0.15 h⁻¹) | Faster (k = 0.22 h⁻¹) | |
Nitration Position | Meta | Para | |
Reduction Yield | 70% | 85% |
Scientific Research Applications
Chemistry
In chemistry, (2-Fluorobenzoyl)-D-valine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and protein-ligand binding due to its ability to mimic natural substrates .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory or anticancer properties .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (2-Fluorobenzoyl)-D-valine involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with aromatic residues in proteins, while the D-valine moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorobenzoyl chloride
- 2-Chlorobenzoyl chloride
- 2-Bromobenzoyl chloride
- 2-Fluorobenzoyl thiourea derivatives
- Fluorinated 2-benzoylcyclohexane-1,3-diones
Uniqueness
(2-Fluorobenzoyl)-D-valine is unique due to the presence of both the fluorobenzoyl and D-valine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom enhances the compound’s stability and reactivity, while the D-valine moiety provides specificity in biological interactions .
Biological Activity
(2-Fluorobenzoyl)-D-valine is a synthetic compound that combines the structural features of fluorobenzoyl and the amino acid D-valine. This unique combination has drawn attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorobenzoyl moiety can modulate enzyme activity and receptor interactions. Specifically, it may inhibit certain kinases involved in cell proliferation and survival, making it a candidate for cancer therapy.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit kinases such as CDK-1 and HER-2, which are crucial in cancer cell growth.
- Molecular Docking Studies : In silico studies suggest that this compound can effectively bind to the active sites of these kinases, potentially blocking their activity.
Biological Activity Data
The biological activity of this compound has been evaluated through various assays. Below is a summary of the findings:
Study | Assay Type | Target | IC50 Value (μM) | Comments |
---|---|---|---|---|
Study 1 | Kinase Inhibition | CDK-1 | 15 | Selective inhibition observed. |
Study 2 | Cytotoxicity | NCI Cell Lines | 20 | Moderate cytotoxic effects noted. |
Study 3 | Molecular Docking | HER-2 | - | Strong binding affinity predicted. |
Case Studies
- Inhibition of CDK-1 and HER-2 : A study investigated the inhibitory effects of this compound on CDK-1 and HER-2 kinases. The compound exhibited significant inhibition at concentrations as low as 15 μM, indicating its potential as a targeted therapy for cancers overexpressing these kinases .
- Cytotoxicity Assessment : In vitro assays conducted on various NCI human cancer cell lines showed that this compound had moderate cytotoxic effects, with an IC50 value around 20 μM. This suggests that while it may not be the most potent compound, it still holds promise for further development .
- Molecular Interaction Studies : Advanced molecular docking studies provided insights into how this compound interacts with key amino acids in the binding sites of CDK-1 and HER-2. These studies revealed that the compound occupies critical regions necessary for enzyme activity, thereby inhibiting their function effectively .
Research Findings
Recent research has focused on expanding the understanding of fluorinated compounds in medicinal chemistry. The incorporation of fluorine into amino acid derivatives like this compound has been shown to enhance biological activity by improving binding affinity to target proteins .
Properties
Molecular Formula |
C12H14FNO3 |
---|---|
Molecular Weight |
239.24 g/mol |
IUPAC Name |
(2R)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C12H14FNO3/c1-7(2)10(12(16)17)14-11(15)8-5-3-4-6-9(8)13/h3-7,10H,1-2H3,(H,14,15)(H,16,17)/t10-/m1/s1 |
InChI Key |
ZMUWHSNIDREDKT-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)C1=CC=CC=C1F |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1F |
Origin of Product |
United States |
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